molecular formula C23H19BrN2O4 B12459390 4-bromo-2-[(E)-{[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]imino}methyl]-6-methoxyphenol

4-bromo-2-[(E)-{[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]imino}methyl]-6-methoxyphenol

Cat. No.: B12459390
M. Wt: 467.3 g/mol
InChI Key: NBFRMKPIGMFNDX-UHFFFAOYSA-N
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Description

4-bromo-2-[(E)-{[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]imino}methyl]-6-methoxyphenol is a complex organic compound with a unique structure that includes bromine, benzoxazole, and phenol groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-[(E)-{[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]imino}methyl]-6-methoxyphenol typically involves multiple steps, including the formation of the benzoxazole ring, bromination, and subsequent coupling reactions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

4-bromo-2-[(E)-{[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]imino}methyl]-6-methoxyphenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can yield quinones, while substitution of the bromine atom can result in various substituted phenols.

Scientific Research Applications

4-bromo-2-[(E)-{[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]imino}methyl]-6-methoxyphenol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of 4-bromo-2-[(E)-{[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]imino}methyl]-6-methoxyphenol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-2-[(E)-{[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]imino}methyl]-6-methoxyphenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C23H19BrN2O4

Molecular Weight

467.3 g/mol

IUPAC Name

4-bromo-2-[[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]iminomethyl]-6-methoxyphenol

InChI

InChI=1S/C23H19BrN2O4/c1-12-6-18-20(7-13(12)2)30-23(26-18)17-10-16(4-5-19(17)27)25-11-14-8-15(24)9-21(29-3)22(14)28/h4-11,27-28H,1-3H3

InChI Key

NBFRMKPIGMFNDX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=N2)C3=C(C=CC(=C3)N=CC4=C(C(=CC(=C4)Br)OC)O)O

Origin of Product

United States

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